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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, reactivity, and handling of 2-Methoxy-N-methylethanamine (CAS No.

38256-93-8). As a bifunctional molecule incorporating both a secondary amine and an ether

moiety, this compound serves as a versatile building block in organic synthesis. Its unique

structural characteristics make it a valuable intermediate for researchers and drug development

professionals exploring the synthesis of complex molecular architectures. This document

consolidates key technical data, outlines detailed experimental protocols, and discusses the

scientific principles underlying its reactivity and application, ensuring a thorough resource for

laboratory and development settings.

Introduction and Molecular Overview
2-Methoxy-N-methylethanamine, with the IUPAC name 2-methoxy-N-methylethanamine, is

a clear, colorless to light yellow liquid.[1] Its structure features a secondary amine, which

provides a nucleophilic center and a site for hydrogen bonding, and an ether linkage, which

influences its solubility and conformational properties.[2] This dual functionality makes it an
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adaptable reagent in a variety of chemical transformations, including nucleophilic substitution

and amination reactions.[1][2]

This guide will systematically detail the compound's properties, providing the foundational

knowledge necessary for its effective and safe utilization in research and development,

particularly within the pharmaceutical and fine chemical sectors.

Physicochemical and Spectroscopic Properties
The accurate characterization of a chemical intermediate is paramount for its successful

application in multi-step syntheses. The physical and spectroscopic properties of 2-Methoxy-N-
methylethanamine are summarized below.

Physical Properties
The physical properties of 2-Methoxy-N-methylethanamine determine its behavior under

various laboratory conditions and are crucial for process design, purification, and storage.

Property Value Source(s)

CAS Number 38256-93-8 [3]

Molecular Formula C₄H₁₁NO [3]

Molecular Weight 89.14 g/mol [3]

Appearance
Colorless to light yellow clear

liquid
[4]

Boiling Point 96 °C [4]

Density 0.83 g/cm³ (at 25 °C) [5]

Refractive Index (n²⁰/D) 1.401 [4]

Flash Point 1 °C [4]

pKa (Predicted) 9.52 ± 0.10 [4]

Solubility
Soluble in water and common

organic solvents
[4]
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Spectroscopic Profile
Spectroscopic data provides the definitive structural fingerprint of the molecule.

The ¹H NMR spectrum provides detailed information about the electronic environment of the

protons in the molecule. The spectrum of 2-Methoxy-N-methylethanamine in CDCl₃ shows

distinct signals corresponding to the four unique proton environments.[6]

¹H NMR (400 MHz, CDCl₃) δ (ppm):

3.49 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ether

oxygen (-CH₂-O).

3.36 (s, 3H): Singlet from the three protons of the methoxy group (O-CH₃).

2.74 (t, 2H): Triplet for the two protons on the carbon adjacent to the nitrogen (-N-CH₂-).

2.44 (s, 3H): Singlet from the three protons of the N-methyl group (N-CH₃).

~2.22 (s, 1H): Broad singlet corresponding to the amine proton (N-H).[6]

The ¹³C NMR spectrum reveals the four distinct carbon environments within the molecule.

Predicted ¹³C NMR δ (ppm):

~72 ppm: Carbon adjacent to the ether oxygen (CH₂-O).

~59 ppm: Methoxy carbon (O-CH₃).

~51 ppm: Carbon adjacent to the nitrogen (N-CH₂).

~36 ppm: N-methyl carbon (N-CH₃).

The IR spectrum highlights the key functional groups present. For 2-Methoxy-N-
methylethanamine, the following characteristic absorption bands are expected:[7]

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine. The broadness

is due to hydrogen bonding.[7]
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2950-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

~1100 cm⁻¹ (strong): C-O-C stretching vibration characteristic of the ether linkage.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

The molecular ion peak ([M]⁺) would appear at m/z = 89. Key fragmentation pathways for

aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which

is a dominant process.[3][8]

Expected Key Fragments (m/z):

89 ([M]⁺): Molecular ion.

58: Loss of a methoxy group (•OCH₃).

44 ([CH₂=NHCH₃]⁺): α-cleavage with loss of a methoxyethyl radical (•CH₂OCH₃). This is

often a base peak for secondary amines.[8]

Synthesis and Manufacturing
The synthesis of 2-Methoxy-N-methylethanamine is most commonly achieved via

nucleophilic substitution, a cornerstone reaction in organic chemistry.

Synthetic Pathway: N-Alkylation
The primary synthetic route involves the N-alkylation of methylamine with a suitable 2-

methoxyethyl halide, such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane. This

reaction is a classic example of an Sₙ2 mechanism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-N-methylethanamine
https://www.benchchem.com/pdf/In_depth_Technical_Guide_1H_and_13C_NMR_Spectral_Data_for_2_Methoxy_3_4_5_trimethylphenol.pdf
https://www.benchchem.com/pdf/In_depth_Technical_Guide_1H_and_13C_NMR_Spectral_Data_for_2_Methoxy_3_4_5_trimethylphenol.pdf
https://www.benchchem.com/product/b1584131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction Conditions

ProductsCH₃NH₂

CH₃OCH₂CH₂NHCH₃

Sₙ2 Attack

CH₃OCH₂CH₂-X
(X = Cl, Br)

Base (e.g., K₂CO₃ or excess CH₃NH₂)

Neutralizes HX

Solvent (e.g., Acetonitrile, THF)

Medium

H-X

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Methoxy-N-methylethanamine.

Step-by-Step Experimental Protocol (Illustrative)
This protocol describes a representative procedure for the synthesis of 2-Methoxy-N-
methylethanamine.

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or

Nitrogen), add a solution of methylamine (2.0 equivalents) in a suitable polar aprotic solvent

such as acetonitrile or THF.

Addition of Base (Optional but Recommended): Add a mild inorganic base such as

potassium carbonate (1.5 equivalents). The base serves to neutralize the hydrohalic acid

(HX) byproduct, preventing the protonation of the starting methylamine, which would render

it non-nucleophilic. Using an excess of the methylamine reactant can also serve this

purpose, but may complicate purification.
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Addition of Electrophile: Charge the dropping funnel with 1-bromo-2-methoxyethane (1.0

equivalent). Add the alkyl halide dropwise to the stirred methylamine solution at room

temperature. The reaction is typically exothermic, and the addition rate should be controlled

to maintain a gentle reflux.

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80

°C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by

TLC or GC-MS.

Workup and Isolation:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (e.g., K₂CO₃ and KBr).

Concentrate the filtrate under reduced pressure to remove the solvent.

The resulting crude product can be purified by fractional distillation under atmospheric

pressure to yield pure 2-Methoxy-N-methylethanamine (b.p. 96 °C).

Chemical Reactivity and Applications
The utility of 2-Methoxy-N-methylethanamine stems from the reactivity of its secondary amine

functional group.

Reactivity Profile
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule a

competent nucleophile. It readily participates in reactions with a wide range of electrophiles.

Basicity: As a secondary amine, it is a moderate base (predicted pKa of conjugate acid ≈

9.52) and will react with acids to form ammonium salts.[4]

Acylation: It can be readily acylated by reacting with acyl chlorides or acid anhydrides in the

presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the

corresponding amide.
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Further Alkylation: As a secondary amine, it can undergo further alkylation to form a tertiary

amine and subsequently a quaternary ammonium salt. This potential for over-alkylation is a

key consideration in its synthesis and subsequent use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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